Tiflorex

Übersicht

Beschreibung

Tiflorex, auch bekannt als Flutiorex, ist ein Phenylalkylamin-Derivat, das in den 1970er Jahren als Anorexiemittel entwickelt wurde. Es ist strukturell verwandt mit Fenfluramin und 4-MTA. This compound wirkt als ZNS-Stimulans und wurde hauptsächlich auf seine Fähigkeit zur Appetitzügelung untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tiflorex umfasst mehrere wichtige Schritte:

Rosenmund-Reduktion: Der Prozess beginnt mit der Reduktion von 3-(Trifluormethylthio)benzoylchlorid zu 3-(Trifluormethylthio)benzaldehyd.

Henry-Reaktion: Der Benzaldehyd unterliegt einer Henry-Reaktion mit Nitroethan, um 1-(2-Nitroprop-1-en-1-yl)-3-(Trifluoromethylsulfanyl)benzol zu bilden.

Funktionsgruppenumwandlung (FGI): Unter Verwendung eines Eisenkatalysators in konzentrierter Salzsäure wird die Nitroverbindung in 1-(3'-Trifluormethylthiophenyl)-2-propanon umgewandelt.

Reduktive Aminierung: Der letzte Schritt beinhaltet die reduktive Aminierung mit Ethylamin und Ameisensäure als Reduktionsmittel, um this compound zu erhalten.

Industrielle Produktionsverfahren

Analyse Chemischer Reaktionen

Reaktionstypen

Tiflorex durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Nitrogruppe in den Zwischenstufen kann zu einem Amin reduziert werden.

Substitution: Die Trifluormethylthiogruppe kann an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet werden.

Reduktion: Eisenkatalysatoren und Salzsäure werden für die Reduktion von Nitrogruppen verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, die die Trifluormethylthiogruppe betreffen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Zwischenprodukte wie 3-(Trifluormethylthio)benzaldehyd und 1-(3'-Trifluormethylthiophenyl)-2-propanon, die zum Endprodukt this compound führen .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

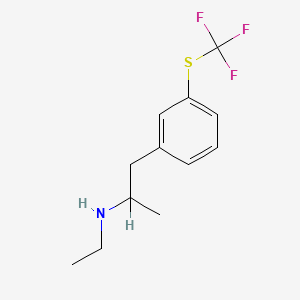

Tiflorex is classified as an amphetamine derivative with the chemical formula and a molecular weight of 263.32 g/mol. Its IUPAC name is N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine. The compound is known to act as a selective serotonin releasing agent and 5-HT2 receptor agonist, similar to fenfluramine, which contributes to its appetite-suppressing effects .

Key Chemical Reactions

This compound undergoes several important chemical reactions:

- Oxidation : Forms sulfoxides and sulfones.

- Reduction : Produces amines and other derivatives.

- Substitution : Particularly involving the trifluoromethylthio group.

Common reagents used in these reactions include iron catalysts and hydrochloric acid.

Appetite Suppression

This compound has been primarily studied for its anorectic effects. A significant clinical trial evaluated the sustained-release formulation (TFX-SR) of this compound, demonstrating substantial appetite suppression in healthy volunteers. Key findings from this trial included:

- Reduction in Hunger : Significant decrease in hunger levels observed 5 to 7 hours post-administration.

- Food Intake : Corresponding reduction in food intake was noted during the trial.

- Physiological Effects : Minimal impact on pulse rate and blood pressure; however, instances of pupil dilation (mydriasis) were reported .

Side Effects

Despite its efficacy, this compound was associated with some side effects:

- Headaches : Reported more frequently than with placebo.

- Sleep Disturbances : Slight disturbances noted but generally well-tolerated.

Data Table: Summary of Clinical Findings

| Parameter | This compound (TFX-SR) | Placebo | Significance |

|---|---|---|---|

| Hunger Reduction | Significant (p<0.05) | No Change | Yes |

| Food Intake Reduction | Significant | No Change | Yes |

| Pulse Rate Change | No Significant Change | No Change | No |

| Blood Pressure Change | No Significant Change | No Change | No |

| Mydriasis Observed | Yes | No | Yes |

| Headaches Reported | 7 occurrences | 5 occurrences | Yes |

Case Studies

Several case studies have highlighted the effectiveness of this compound in managing obesity by reducing caloric intake without significant adverse effects.

Example Case Study

One notable case involved a patient with obesity who was administered this compound over several weeks. The patient experienced a marked decrease in appetite and subsequent weight loss without severe side effects. This aligns with clinical trial findings that suggest this compound can serve as an effective adjunct to weight management strategies.

Chemical Research Applications

Beyond its pharmacological uses, this compound has been utilized in organic synthesis, particularly in trifluoromethylthiolation reactions. These reactions are significant for developing new pharmaceuticals and agrochemicals . The compound's ability to facilitate these reactions opens avenues for further research into novel compounds with therapeutic potential.

Wirkmechanismus

The exact mechanism of action of tiflorex has not been extensively studied. similar compounds such as fenfluramine act as selective serotonin releasing agents and 5-HT2 receptor agonists. It is likely that this compound exerts its effects through similar pathways, influencing serotonin levels and receptor activity to suppress appetite .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fenfluramin: Wirkt als Serotonin-Freisetzungsmittel und 5-HT2-Rezeptoragonist, das als Appetitzügler eingesetzt wird.

Norfenfluramin: Ein Metabolit von Fenfluramin mit ähnlichen pharmakologischen Wirkungen.

4-MTA: Ein Stimulans und Serotonin-Freisetzungsmittel mit strukturellen Ähnlichkeiten zu Tiflorex.

Einzigartigkeit von this compound

This compound ist aufgrund seiner Trifluormethylthiogruppe einzigartig, die seine Lipophilie und metabolische Stabilität im Vergleich zu anderen Anorexiemitteln erhöht. Dieses strukturelle Merkmal macht this compound wirksamer bei der Appetitzügelung und möglicherweise effektiver in klinischen Anwendungen .

Biologische Aktivität

Tiflorex, also known as flutiorex, is a compound primarily recognized for its anorectic properties. It has been studied for its effects on appetite suppression and food intake reduction. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy, and side effects.

This compound acts as an anorectic agent, which means it is designed to suppress appetite. The exact mechanism involves its interaction with neurotransmitters in the central nervous system (CNS). While specific pathways are not fully elucidated, it is believed that this compound influences serotonin levels, similar to other anorectic drugs like fenfluramine. However, studies have shown that this compound does not exhibit significant CNS stimulation or sympathomimetic effects, distinguishing it from other compounds in its class.

Clinical Studies and Findings

Several clinical trials have evaluated the biological activity of this compound. Notably, a two-phase placebo-controlled double-blind trial involving six healthy female volunteers provided critical insights into its efficacy.

Phase I Results

- Objective : To assess subjective measures of hunger and mood.

- Findings : A significant reduction in hunger was noted 5 to 7 hours post-administration of TFX-SR (sustained release form of this compound), compared to pre-drug values. No significant changes were observed with placebo administration .

Phase II Results

- Objective : To measure food intake following this compound administration.

- Findings : A significant decrease in food intake was recorded during the period corresponding to the subjective anorectic effect noted in Phase I. This reduction was statistically significant (P < 0.05) when compared to placebo .

Summary of Findings

| Study Phase | Effect Observed | Significance |

|---|---|---|

| Phase I | Reduction in hunger | Significant vs. placebo |

| Phase II | Decrease in food intake | Significant (P < 0.05) vs. placebo |

Side Effects

While this compound demonstrated notable efficacy in reducing appetite and food intake, some side effects were reported:

- Mydriasis : Observed but not accompanied by significant changes in pulse rate or blood pressure.

- Headaches : More frequent after drug administration compared to placebo (7 out of 12 exposures).

- Sleep Disturbances : Slight disturbances were noted but were less marked than those observed with other anorectic agents .

Comparative Efficacy

In comparative studies, this compound has been shown to be approximately twice as potent as fenfluramine regarding its anorectic effects . This positions this compound as a potentially effective option for appetite suppression in clinical settings.

Eigenschaften

CAS-Nummer |

59173-25-0 |

|---|---|

Molekularformel |

C12H16F3NS |

Molekulargewicht |

263.32 g/mol |

IUPAC-Name |

N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine |

InChI |

InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 |

InChI-Schlüssel |

HNONSDNCRNUTCT-UHFFFAOYSA-N |

SMILES |

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |

Kanonische SMILES |

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |

Aussehen |

Solid powder |

Key on ui other cas no. |

59173-25-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

flutiorex flutiorex hydrochloride, (+-)-isomer flutiorex, (+)-isomer flutiorex, (-)-isomer SL 72340 tiflorex |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.